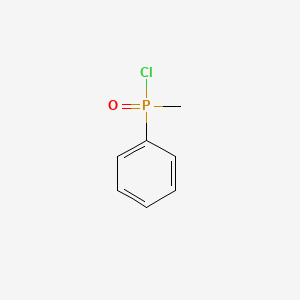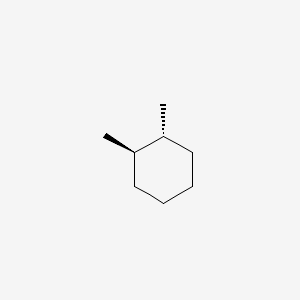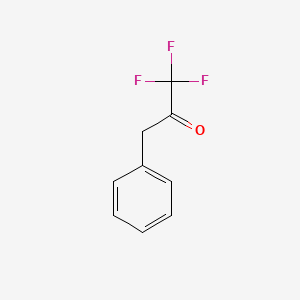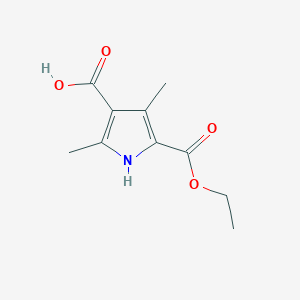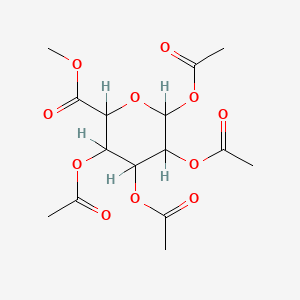
Platicodigenina
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Química: La platicodigenina sirve como un intermedio valioso en la síntesis de otros compuestos bioactivos.
Medicina: La this compound exhibe propiedades antiinflamatorias, anticancerígenas y neuroprotectoras, lo que la convierte en un posible agente terapéutico para tratar enfermedades como la enfermedad de Alzheimer y ciertos tipos de cáncer
Mecanismo De Acción
La platicodigenina ejerce sus efectos a través de varios mecanismos moleculares:
Polarización Microglial: Promueve la polarización de la microglía hacia el fenotipo M2, que está asociado con efectos antiinflamatorios.
Efectos Antiinflamatorios: El compuesto regula a la baja las moléculas proinflamatorias como la interleucina-1β, el factor de necrosis tumoral-α y el óxido nítrico, mientras que regula al alza las citocinas antiinflamatorias como la interleucina-10.
Análisis Bioquímico
Biochemical Properties
Platicodigenin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, Platicodigenin has been shown to modulate the activity of cyclooxygenase-2 (Cox2), mitogen-activated protein kinase (MAPK) p38, and nuclear factor-κB (NF-κB) p65 subunits . These interactions are pivotal in regulating inflammatory responses. Additionally, Platicodigenin influences the peroxisome proliferator-activated receptor γ (PPARγ), which is essential for lipid metabolism and inflammation regulation .
Cellular Effects
Platicodigenin exerts significant effects on various cell types and cellular processes. In microglial cells, it promotes the polarization of microglia towards the anti-inflammatory M2 phenotype while inhibiting the pro-inflammatory M1 phenotype . This modulation results in decreased production of pro-inflammatory cytokines such as interleukin (IL)-1β, tumor necrosis factor (TNF)-α, and IL-6, and an increase in anti-inflammatory cytokine IL-10 . Furthermore, Platicodigenin enhances neurite regeneration and neuronal survival in primary cortical neurons, indicating its potential in neuroprotection .
Molecular Mechanism
At the molecular level, Platicodigenin exerts its effects through several mechanisms. It binds to and inhibits the activity of Cox2, reducing the production of pro-inflammatory mediators . Additionally, Platicodigenin downregulates the phosphorylation of MAPK p38 and NF-κB p65, which are critical pathways in the inflammatory response . The compound also activates PPARγ, which further contributes to its anti-inflammatory and neuroprotective effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Platicodigenin have been observed to change over time. Studies have shown that Platicodigenin maintains its stability and efficacy over extended periods when stored under appropriate conditions . Long-term exposure to Platicodigenin in in vitro and in vivo studies has demonstrated sustained anti-inflammatory and neuroprotective effects, with no significant degradation observed .
Dosage Effects in Animal Models
The effects of Platicodigenin vary with different dosages in animal models. At lower doses, Platicodigenin effectively promotes anti-inflammatory responses and neuroprotection without adverse effects . At higher doses, some studies have reported potential toxicity, indicating the importance of dosage optimization for therapeutic applications .
Metabolic Pathways
Platicodigenin is involved in several metabolic pathways, particularly those related to inflammation and lipid metabolism. It interacts with enzymes such as Cox2 and PPARγ, influencing the production of inflammatory mediators and lipid metabolites . These interactions play a crucial role in modulating metabolic flux and maintaining cellular homeostasis .
Transport and Distribution
Within cells and tissues, Platicodigenin is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites where it exerts its biological effects . The compound’s distribution is influenced by its molecular properties, including solubility and affinity for specific cellular components .
Subcellular Localization
Platicodigenin’s subcellular localization is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with various signaling molecules and enzymes . Additionally, Platicodigenin may undergo post-translational modifications that direct it to specific cellular compartments, enhancing its efficacy in modulating cellular processes .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La platicodigenina se puede sintetizar a través de varias reacciones químicas que involucran la modificación de su compuesto madre, la platicodina D. Las rutas sintéticas típicamente implican reacciones de hidrólisis y glicosilación bajo condiciones controladas para producir this compound .
Métodos de Producción Industrial
La producción industrial de this compound implica principalmente la extracción de las raíces de Platycodon grandiflorum. El proceso de extracción incluye el secado, la molienda y la extracción con disolventes, seguido de la purificación mediante técnicas cromatográficas para obtener this compound de alta pureza .
Análisis De Reacciones Químicas
Tipos de Reacciones
La platicodigenina experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: La this compound se puede oxidar para formar varios derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir la this compound en sus formas reducidas.
Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula de this compound.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Las condiciones de reacción típicamente implican temperaturas y niveles de pH controlados para garantizar las transformaciones deseadas .
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de this compound, cada uno con propiedades químicas y biológicas únicas .
Comparación Con Compuestos Similares
La platicodigenina es estructuralmente similar a otros triterpenoides de tipo oleanano, como:
Platicodina D: Una saponina de la que se deriva la this compound.
Deapioplaticodina D: Otro derivado de la platicodina D con propiedades bioactivas similares.
Ácido poligaláctico: Un triterpenoide con actividades antiinflamatorias y anticancerígenas comparables.
A pesar de estas similitudes, la this compound destaca por su capacidad única de modular la polarización microglial y promover la regeneración neuronal, lo que la convierte en una candidata particularmente prometedora para terapias neuroprotectoras .
Propiedades
IUPAC Name |
(4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-5,10,11-trihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O7/c1-25(2)10-11-30(24(36)37)18(12-25)17-6-7-20-26(3)13-19(33)23(35)29(15-31,16-32)21(26)8-9-27(20,4)28(17,5)14-22(30)34/h6,18-23,31-35H,7-16H2,1-5H3,(H,36,37)/t18-,19-,20+,21+,22+,23-,26+,27+,28+,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APTNOIWSCDBIAS-PCHRGASXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(C(C1)C3=CCC4C(C3(CC2O)C)(CCC5C4(CC(C(C5(CO)CO)O)O)C)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)O)C)(C[C@@H]([C@@H](C3(CO)CO)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


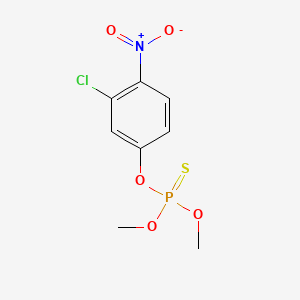

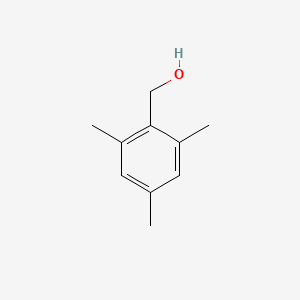

![1,2,3,4,5,7-Hexachloro-2-(dichloromethyl)-6,6-dimethylbicyclo[3.1.1]heptane](/img/structure/B1581427.png)

